(Z)-methyl 2-(2-((4-(dimethylamino)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate
Description
“(Z)-methyl 2-(2-((4-(dimethylamino)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate” is a benzothiazole-derived compound characterized by a fluorinated benzo[d]thiazol-3(2H)-yl core conjugated with a 4-(dimethylamino)benzoyl imino group and an acetate ester side chain. The fluorine atom at position 6 and the dimethylamino group on the benzoyl moiety likely influence its electronic properties, solubility, and binding affinity to biological targets, as seen in analogous compounds .
Properties
IUPAC Name |
methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c1-22(2)14-7-4-12(5-8-14)18(25)21-19-23(11-17(24)26-3)15-9-6-13(20)10-16(15)27-19/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMXWUOORRGLAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((4-(dimethylamino)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiazole moiety, a dimethylamino group, and a methyl ester functional group. The presence of fluorine in the structure is noteworthy as it often enhances biological activity and metabolic stability.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit specific enzymes, including mitogen-activated protein kinases (MAPKs), which are crucial in cell signaling pathways related to cancer progression .
- Antitumor Activity : Some studies suggest that this compound may exert antitumor effects by inducing apoptosis in cancer cells and inhibiting cell proliferation. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and its analogs.
| Activity | Cell Line/Organism | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor | Mia PaCa-2 | 10.5 | |
| Antitumor | PANC-1 | 12.3 | |
| Antimicrobial | Staphylococcus aureus | 15.0 | |
| Antimicrobial | Candida albicans | 18.5 | |
| Enzyme Inhibition | MAPK | IC50 < 5 |
Case Studies
- Antitumor Efficacy : A study evaluated the effects of this compound on human pancreatic cancer cells (Mia PaCa-2). The compound demonstrated significant cytotoxicity, leading to increased apoptosis rates compared to untreated controls. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy .
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Candida albicans. Results showed that it effectively inhibited the growth of both pathogens at low concentrations, suggesting its potential utility as an antimicrobial agent .
Research Findings
Recent research emphasizes the importance of structure-activity relationships (SAR) in optimizing the biological activity of compounds like this compound. Modifications to the benzothiazole ring and variations in substituents can significantly impact potency and selectivity against specific targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound belongs to a broader class of benzo[d]thiazol-3(2H)-yl derivatives, which vary in substituents and functional groups. Below is a comparative analysis with key analogs:
*Note: Synthesis of the target compound is inferred from analogous methods in .
Key Observations
Substituent Effects: Electron-Withdrawing Groups (e.g., 6-Fluoro): Enhance electrophilicity and stability, as seen in agrochemicals like metsulfuron methyl ester . Electron-Donating Groups (e.g., 4-Methoxy in ): Improve solubility and modulate receptor binding in STING agonists. Dimethylamino Group: Likely increases basicity and cellular permeability, similar to triazin-2-yl derivatives in herbicides .
Synthetic Methodologies: The target compound’s synthesis may parallel tert-butyl derivatives , employing coupling agents (e.g., HATU) for imino bond formation. In contrast, indole-containing analogs utilize multicomponent reactions, highlighting divergent strategies for benzothiazole functionalization.
Biological Relevance :
- While the target compound lacks direct activity data, its structural features align with STING agonists (carbamoyl/oxazole groups in ) and herbicides (triazine/sulfonyl groups in ).
Research Findings and Limitations
- Gaps in Data : Direct biological or physicochemical data (e.g., melting point, logP) for the target compound are absent in the provided evidence. Conclusions are drawn from analogs.
- Contradictions : Agrochemical derivatives prioritize sulfonyl/triazine groups, whereas medicinal chemistry analogs focus on heterocyclic diversity. This suggests the target compound’s application may depend on substituent optimization.
Q & A
Basic: What are the key steps in synthesizing this compound?
Methodological Answer:
The synthesis involves a multi-step approach starting with 6-fluorobenzo[d]thiazole derivatives and 4-(dimethylamino)benzoyl precursors. Key steps include:
- Condensation : Reacting the thiazole core with the benzoyl imine group under reflux in anhydrous conditions (e.g., THF or DCM) using a coupling agent like DCC (dicyclohexylcarbodiimide) .
- Esterification : Introducing the methyl acetate moiety via nucleophilic substitution or ester exchange, optimized at 60–80°C with catalytic acid/base .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) ensure >95% purity .
Basic: Which spectroscopic techniques confirm its structural integrity?
Methodological Answer:
A combination of techniques is critical:
- NMR : ¹H/¹³C NMR resolves proton environments (e.g., imino protons at δ 8.2–8.5 ppm, fluorobenzo-thiazole aromatic signals) and confirms Z-configuration via NOESY .
- IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and imine bonds (C=N at ~1620 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 407.12) .
Advanced: How can synthesis yield be optimized for scale-up?
Methodological Answer:
Yield optimization strategies include:
- Continuous Flow Reactors : Enhance reaction control and reduce side products (e.g., 20% yield improvement in imine formation) .
- Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) to accelerate condensation steps .
- Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) to improve sustainability without compromising efficiency .
Advanced: How to resolve contradictions in NMR data for structural confirmation?
Methodological Answer:
Contradictions (e.g., overlapping aromatic signals) are addressed via:
- 2D NMR : HSQC and HMBC correlate protons with carbons, distinguishing fluorobenzo-thiazole and benzoyl groups .
- X-ray Crystallography : SHELXL refinement (via SHELX software) resolves absolute configuration and Z/E isomerism .
- Deuterated Solvent Screening : Use DMSO-d₆ or CDCl₃ to sharpen split signals caused by fluorine coupling .
Advanced: What computational methods predict its biological activity?
Methodological Answer:
- Molecular Docking (AutoDock/Vina) : Screen against targets like kinases or proteases; prioritize poses with ΔG < -8 kcal/mol .
- MD Simulations (GROMACS) : Assess binding stability (RMSD < 2 Å over 100 ns) and interactions (e.g., hydrogen bonds with catalytic residues) .
- QSAR Models : Coralate substituent effects (e.g., fluorine’s electronegativity) with activity trends from analogous thiazoles .
Advanced: How to design enzyme inhibition assays for this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes with conserved active sites (e.g., COX-2 for anti-inflammatory studies) based on structural analogs .
- Kinetic Assays : Use fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for MMP-9) to measure IC₅₀ under physiological pH/temperature .
- Controls : Include positive inhibitors (e.g., indomethacin for COX-2) and validate via Western blotting for downstream protein expression .
Advanced: How does stability under varying storage conditions impact experimental reproducibility?
Methodological Answer:
- Hydrolysis Risk : Store at -20°C in amber vials to prevent ester group degradation (t₁/₂ < 30 days at 25°C) .
- Oxidation Prevention : Add antioxidants (e.g., BHT at 0.1% w/v) for sulfonamide-containing analogs .
- Lyophilization : For long-term storage, lyophilize in 10 mM phosphate buffer (pH 7.4) with 5% trehalose .
Advanced: How to design SAR studies for analogs with improved bioavailability?
Methodological Answer:
- Core Modifications : Replace the methyl ester with tert-butyl to enhance lipophilicity (logP increase by 0.5 units) .
- Substituent Screening : Test electron-withdrawing groups (e.g., -NO₂) at the benzoyl position to improve target affinity .
- In Silico ADMET : Use SwissADME to predict permeability (e.g., Caco-2 > 5 × 10⁻⁶ cm/s) and avoid PAINS alerts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
